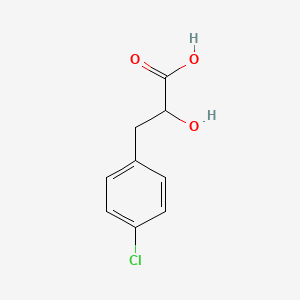

3-(4-Chlorophenyl)-2-hydroxypropionic acid

Description

Contextual Significance as a Chemical Entity

3-(4-Chlorophenyl)-2-hydroxypropionic acid is an organic compound belonging to the class of arylpropionic acids. This class is notable in medicinal chemistry, containing widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen (B1674241) and Naproxen. orientjchem.orghumanjournals.com The core structure of this compound features a propionic acid backbone substituted with a hydroxyl group at the alpha-position (carbon 2) and a 4-chlorophenyl group at the beta-position (carbon 3).

The broader family of 3-aryl-2-hydroxy propanoic acid derivatives, to which this compound belongs, are recognized as valuable intermediates in the synthesis of various pharmaceutically significant molecules. google.com Specifically, these structures serve as key building blocks for compounds like peroxisome proliferator-activated receptor (PPAR) agonists, which are instrumental in therapies for type 2 diabetes. google.com The presence of the chlorophenyl group and the hydroxyl group offers reactive sites for further chemical modifications, making it a versatile scaffold in synthetic chemistry.

While extensive research on many arylpropionic acids has been published, this compound itself is primarily significant as a chemical intermediate and a member of this pharmacologically relevant class. Its specific biological activities are not as widely documented as its more complex analogues.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₃ | lookchem.comuni.lu |

| Molecular Weight | 200.62 g/mol | lookchem.com |

| CAS Number | 1141478-91-2 ((R)-enantiomer) | lookchem.com |

| Monoisotopic Mass | 200.02402 Da | uni.lu |

| Predicted XlogP | 2.1 | uni.lu |

Overview of Research Trajectories for this compound and Structural Analogues

Research into this compound and its structural analogues has explored a variety of potential therapeutic applications. The investigations primarily focus on modifying the core structure to enhance or introduce specific biological activities. These research trajectories highlight the versatility of the arylpropionic acid scaffold in drug discovery.

Key areas of investigation for its analogues include:

Anticancer Activity: Structural modifications have led to compounds with potential as anticancer agents. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors. rsc.org These analogues demonstrated selective inhibitory effects on colon cancer cells. rsc.org The broader class of arylpropionic acid derivatives has also been explored for its anticancer potential. orientjchem.orgresearchgate.net

Antimicrobial Properties: The arylpropionic acid framework has been a basis for developing new antimicrobial agents. researchgate.net Chlorinated derivatives of 3-phenylpropanoic acid, which are close structural analogues, have been isolated from marine actinomycetes and have shown significant and selective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. mdpi.com Other research has focused on synthesizing 3-aryl-3-(furan-2-yl)propanoic acid derivatives that exhibit antimicrobial activity against yeast-like fungi and bacteria. mdpi.com

Anti-inflammatory Effects: As members of the arylpropionic acid family, many analogues have been investigated for anti-inflammatory properties, a characteristic feature of this chemical class. orientjchem.orghumanjournals.com

Antioxidant Activity: Research on related structures has revealed potential antioxidant capabilities. For example, (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, an analogue where the chlorine is replaced by a hydroxyl group, was isolated from a bacterial culture and demonstrated significant DPPH radical-scavenging and antioxidative activities. glpbio.commedchemexpress.com

Role as Pharmaceutical Intermediates: The utility of this structural class extends to the synthesis of established drugs. An analogue, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, serves as a key intermediate in the preparation of bicalutamide, a non-steroidal androgen receptor inhibitor used in the treatment of prostate cancer. google.com

This diverse range of research underscores the chemical and biological importance of the this compound scaffold as a platform for developing new therapeutic agents.

| Analogue Class | Research Focus | Key Findings | Source |

|---|---|---|---|

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Anticancer | Selective inhibition of colon cancer cells; potential HDAC inhibitors. | rsc.org |

| Chlorinated 3-phenylpropanoic acids | Antimicrobial | Selective activity against E. coli and S. aureus. | mdpi.com |

| (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid | Antioxidant | High DPPH radical-scavenging activity. | glpbio.commedchemexpress.com |

| 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid | Pharmaceutical Intermediate | Used in the synthesis of the anticancer drug bicalutamide. | google.com |

| 3-Aryl-2-hydroxy propanoic acids | Pharmaceutical Intermediate | Key intermediates for PPAR agonists for type 2 diabetes treatment. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVHXAYPEXNZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279823 | |

| Record name | 4-Chloro-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23434-95-9 | |

| Record name | 4-Chloro-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-2-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Chlorophenyl 2 Hydroxypropionic Acid

Chemical Synthesis Pathways and Strategies

Chemical synthesis provides a versatile toolbox for the preparation of 3-(4-Chlorophenyl)-2-hydroxypropionic acid. These approaches range from building the molecule from simple precursors (de novo synthesis) to modifying existing complex molecules. A critical aspect of these strategies is the establishment of the stereocenter, which can be achieved through stereoselective synthesis or by resolving a racemic mixture.

De novo synthesis of this compound involves the construction of the molecule from basic, readily available starting materials. A common strategy involves forming the key carbon-carbon bonds to assemble the phenylpropionic acid skeleton.

One plausible approach begins with 4-chlorobenzaldehyde (B46862). The synthesis of a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is achieved through the reaction of 4-chlorobenzaldehyde with a trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) in the presence of pyridine-N-oxide and LiCl. nih.gov A similar aldol-type reaction could be envisioned between an enolate derived from a protected two-carbon acid equivalent and 4-chlorobenzaldehyde to form the carbon skeleton. Subsequent deprotection and hydrolysis would yield the desired product.

Another general strategy for related 3-aryl-2-hydroxy propanoic acid derivatives involves the regioselective ring-opening of an epoxide. google.com For the target molecule, this could involve the synthesis of a glycidic ester derived from 4-chlorobenzaldehyde, followed by a reductive ring-opening to yield the α-hydroxy acid framework.

These de novo methods typically produce a racemic mixture of the final product, which then requires a chiral resolution step to separate the enantiomers.

Controlling the three-dimensional arrangement of atoms during the synthesis is crucial for producing enantiomerically pure compounds. Stereoselective methods aim to produce one enantiomer in excess over the other, either by separating a racemic mixture or by directing the synthesis towards a specific stereoisomer.

Chiral resolution is a widely used technique for separating the enantiomers of a racemic mixture. libretexts.org For carboxylic acids like this compound, this is commonly achieved by forming diastereomeric salts with a chiral base. libretexts.orgwikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgwikipedia.org

The process involves reacting the racemic acid with an enantiomerically pure chiral resolving agent (a base) to form a pair of diastereomeric salts. wikipedia.org One of the diastereomeric salts is typically less soluble in a given solvent and crystallizes out of the solution. wikipedia.org After separation by filtration, the salt is treated with a strong acid to regenerate the pure enantiomer of the carboxylic acid. The chiral resolving agent can often be recovered and reused. wikipedia.org

The choice of resolving agent and solvent is critical for efficient separation and is often determined empirically. wikipedia.org Basic resolving agents like cinchonidine (B190817) have been successfully used to resolve racemic 3-hydroxy-2-(chlorophenyl)propionic acids. The crystallographic analysis of such diastereomeric salts reveals that hydrogen bonding and CH/π interactions are crucial for chiral recognition and the formation of the supramolecular structure that facilitates separation.

| Chiral Resolving Agent Class | Specific Examples | Typical Application |

|---|---|---|

| Alkaloids | Cinchonidine, Brucine, Quinine | Resolution of racemic carboxylic acids. libretexts.org |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Dehydroabietylamine | Resolution of racemic carboxylic acids. wikipedia.orggoogle.com |

| Amino Alcohols | (1R,2S)-Ephedrine | Resolution of various racemic acids. |

Asymmetric synthesis aims to create the desired chiral molecule directly, avoiding the need for a resolution step and the inherent loss of at least 50% of the material. wikipedia.org These methods use chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction.

For the synthesis of α-hydroxy acids, asymmetric reduction of a corresponding α-keto acid is a common strategy. For instance, the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves a key step of bakers' yeast reduction of a keto-ester precursor, demonstrating the utility of biocatalysts in asymmetric chemical synthesis. elsevierpure.com A similar approach could be applied by synthesizing 3-(4-chlorophenyl)-2-oxopropionic acid and then reducing the ketone group using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) or a biocatalyst to favor the formation of one enantiomer of the desired 2-hydroxy product.

Another powerful tool is the asymmetric aldol (B89426) reaction, which can establish multiple stereocenters simultaneously. purdue.edu A chiral catalyst or a substrate with a chiral auxiliary could be used to control the reaction between an enolate and 4-chlorobenzaldehyde to produce an intermediate with the desired stereochemistry at the hydroxyl-bearing carbon.

This approach involves the chemical modification of a precursor molecule that already contains the core structure of the target compound. This is often a more direct and efficient route if a suitable precursor is available.

A key example of this strategy is the reduction of a ketone precursor. The synthesis of a related compound, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate (B1672516), was achieved by the reduction of the ketone group in its precursor, fenofibric acid, using sodium borohydride. researchgate.netnih.gov Similarly, this compound could be synthesized from 3-(4-chlorophenyl)-2-oxopropionic acid via a straightforward reduction of the α-keto group.

Another derivatization method is the hydrolysis of a corresponding ester. The methyl ester of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid can be converted to the carboxylic acid via saponification using potassium hydroxide (B78521) in aqueous ethanol (B145695). nih.govrsc.org This method is generally high-yielding and is a standard final step in many synthetic sequences where the carboxylic acid group is protected as an ester.

| Precursor Type | Reaction | Reagents | Reference |

|---|---|---|---|

| α-Keto Acid/Ester | Ketone Reduction | Sodium Borohydride (NaBH₄) | researchgate.netnih.gov |

| α-Hydroxy Ester | Ester Hydrolysis (Saponification) | Potassium Hydroxide (KOH) | nih.govrsc.org |

| α-Hydroxy Hydrazide | Hydrazide Conversion | Acidification followed by coupling | nih.govrsc.org |

Stereoselective Chemical Synthesis

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods employ enzymes or whole microorganisms as catalysts to perform chemical transformations. These approaches are highly attractive due to their exceptional selectivity (chemo-, regio-, and stereoselectivity) and their operation under mild, environmentally friendly conditions. semanticscholar.org

For the synthesis of chiral hydroxy acids, several classes of enzymes are particularly relevant. Lactate (B86563) dehydrogenases (LDHs) have been used for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids by reducing the corresponding pyruvate (B1213749) precursor with excellent stereoselectivity. nih.gov This enzymatic reduction could be directly applied to 3-(4-chlorophenyl)-2-oxopropionic acid to produce either the (R)- or (S)-enantiomer of this compound, depending on the specific LDH chosen. nih.gov

Nitrilases are another class of enzymes that can be used. An effective enzymatic method for synthesizing 3-hydroxypropionic acid (3-HP) has been developed using recombinant Escherichia coli cells that express a nitrilase gene. fao.org This enzyme hydrolyzes a nitrile group directly to a carboxylic acid. A potential biocatalytic route to the target compound could therefore start from 3-(4-chlorophenyl)-2-hydroxypropanenitrile, which would be stereoselectively hydrolyzed by a suitable nitrilase.

Whole-cell biocatalysis has also been employed to produce 2-fluoro-3-hydroxypropionic acid by co-expressing multiple enzymes in E. coli. frontiersin.org Such metabolic engineering approaches could, in principle, be designed to produce this compound from simple carbon sources by introducing a tailored biosynthetic pathway into a microbial host. nih.govnih.gov

| Enzyme Class | Reaction Type | Substrate Example | Potential Application |

|---|---|---|---|

| Dehydrogenases (e.g., LDHs) | Asymmetric Ketone Reduction | α-Keto Acids (Pyruvates) | Stereoselective reduction of 3-(4-chlorophenyl)-2-oxopropionic acid. nih.gov |

| Nitrilases | Nitrile Hydrolysis | α-Hydroxy Nitriles | Stereoselective hydrolysis of 3-(4-chlorophenyl)-2-hydroxypropanenitrile. fao.org |

| Lipases | Kinetic Resolution (Transesterification) | Racemic Alcohols/Esters | Enantioselective acylation of racemic this compound or its ester. semanticscholar.org |

Enzyme-Mediated Transformations in the Preparation of Hydroxy Propionic Acids

Enzyme-mediated synthesis represents a powerful tool for the production of hydroxypropionic acids, offering high selectivity and mild reaction conditions. Baeyer-Villiger monooxygenases (BVMOs), for instance, are effective biocatalysts for oxidizing ketones to esters, which can be key intermediates. A BVMO from Acinetobacter radioresistens has been utilized to convert alkyl levulinates into 3-acetoxypropionates, which are direct precursors to 3-hydroxypropionic acid (3-HP). This chemoenzymatic approach highlights the potential for converting renewable, cellulose-based materials into valuable platform chemicals.

Another significant enzymatic route involves the use of nitrile-hydrolyzing enzymes. The conversion of 3-hydroxyalkanenitriles to their corresponding 3-hydroxyalkanoic acids can be achieved in a two-step process using a nitrile hydratase followed by an amidase, or in a single step using a nitrilase. Microbial catalysts, such as those from Comamonas testosteroni, which possess both nitrile hydratase and amidase activities, have demonstrated high efficiency in hydrolyzing various 3-hydroxyalkanenitriles to their acid forms with yields often approaching 100%.

Microbial Fermentation and Biotransformation Pathways

Microbial systems provide a robust platform for producing hydroxypropionic acids from renewable feedstocks. These biotransformation pathways often leverage the natural metabolic capabilities of microorganisms, which can be further enhanced through metabolic engineering.

Engineered Microorganisms for Hydroxypropionic Acid Production

Metabolic engineering has been instrumental in developing microbial cell factories for the high-titer production of 3-hydroxypropionic acid (3-HP). A variety of microorganisms have been engineered to optimize different biosynthetic pathways, utilizing substrates ranging from glycerol (B35011) to glucose.

Several key metabolic routes have been targeted for optimization:

The Glycerol Pathway: This pathway converts glycerol to 3-HP. It can be CoA-dependent, as seen in Lactobacillus reuteri, or CoA-independent. The highest reported titer for 3-HP, 83.8 g/L, was achieved in Klebsiella pneumoniae by optimizing this pathway.

The Malonyl-CoA Pathway: This route is extensively studied for producing 3-HP from glucose. It involves the conversion of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. Engineered Escherichia coli strains have reached significant titers using this pathway.

The β-Alanine Pathway: This pathway proceeds from aspartate to β-alanine and finally to 3-HP. It has been successfully implemented in hosts like Saccharomyces cerevisiae.

The table below summarizes the performance of various engineered microorganisms in producing 3-HP, showcasing the diversity of hosts and the success of different metabolic strategies.

| Host Organism | Key Genetic Modification / Pathway | Substrate(s) | Titer (g/L) | Yield (g/g or mol/mol) |

| Klebsiella pneumoniae | Optimized aldehyde dehydrogenase (puuC), blocked lactate synthesis | Glycerol | 83.8 | 0.83 g/g |

| Escherichia coli | Overexpression of glycerol dehydratase & aldehyde dehydrogenase | Glycerol, Glucose | 71.9 | 0.53 g/g |

| Corynebacterium glutamicum | Engineered malonyl-CoA pathway, xylose utilization | Glucose, Xylose | 62.6 | 0.51 g/g |

| Pseudomonas denitrificans | Introduction of glycerol dehydratase and aldehyde dehydrogenase | Glycerol | 4.9 | Not Reported |

| Bacillus subtilis | Engineered glycerol pathway, optimized bioprocess conditions | Glycerol | 22.9 | Not Reported |

| Escherichia coli | Engineered glyoxylate (B1226380) shunt, upregulated acetic acid assimilation | Acetic Acid, CO2 | 15.8 | 0.71 g/g |

Isolation from Natural Sources via Biocatalysis

Biocatalysis using whole cells offers a streamlined approach for producing hydroxypropionic acids from natural or readily available precursors. This method avoids the need for enzyme purification and can facilitate cofactor regeneration.

A notable example is the integrated, three-step process to convert biodiesel-derived glycerol into acrylic acid via 3-HP. rsc.org

Step 1: Resting cells of Lactobacillus reuteri are used to anaerobically convert glycerol into an equimolar mixture of 3-HP and 1,3-propanediol (B51772) (1,3-PDO). rsc.org

Step 2: The resulting cell-free supernatant is then treated with resting cells of Gluconobacter oxydans under aerobic conditions. This organism selectively oxidizes the 1,3-PDO to 3-HP, leading to a solution of nearly pure 3-HP. rsc.org

Step 3: The 3-HP solution can then be chemically dehydrated to acrylic acid. rsc.org

This process demonstrates a powerful synergy between different microbial catalysts to achieve a high-yield conversion without complex purification of intermediates. rsc.org Similarly, whole-cell biocatalysis is employed for the hydrolysis of nitriles. Immobilized cells of recombinant E. coli or organisms like Comamonas testosteroni can be used in consecutive batch reactions to produce 3-hydroxyalkanoic acids with high productivity and catalyst stability.

Stereoselective Enzymatic Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, particularly for pharmaceutical applications. Biocatalytic ketone reduction, primarily using carbonyl reductases (CREDs) or other dehydrogenases, stands out as a highly effective method for establishing the desired stereochemistry.

While direct enzymatic synthesis of this compound is not extensively documented in readily available literature, the principles can be inferred from the synthesis of structurally similar chiral compounds. The typical approach involves the asymmetric reduction of a prochiral keto-acid precursor, such as 3-(4-chlorophenyl)-2-oxopropanoic acid.

Carbonyl reductases are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. nih.govnih.gov These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), which must be regenerated in the reaction system. This can be achieved using a co-substrate like 2-propanol or a coupled enzyme system, such as glucose dehydrogenase with glucose. researchgate.net

The stereochemical outcome of the reduction is dependent on the specific enzyme used. Different carbonyl reductases can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the target hydroxy acid. For example, in the synthesis of chiral 3-substituted-4-hydroxypiperidines, two different carbonyl reductases were used to produce different stereoisomers from the same ketone precursor with excellent enantiomeric excess (>99% ee) and conversion rates. nih.govmdpi.com This highlights the potential of screening a library of reductases to find catalysts for producing the desired enantiomer of this compound.

Lactate dehydrogenase (LDH) enzymes also offer a route to enantiopure 2-hydroxypropionic acids. D-LDH and L-LDH are used to synthesize D- and L-lactic acid, respectively, from pyruvate. This enzymatic system could potentially be adapted for substituted phenylpyruvic acids to generate the corresponding chiral 2-hydroxy acids.

Mechanistic Investigations in the Synthesis and Transformation of 3 4 Chlorophenyl 2 Hydroxypropionic Acid

Reaction Mechanism Elucidation in Chemical Synthesis

The chemical synthesis of 3-(4-Chlorophenyl)-2-hydroxypropionic acid and related compounds involves complex reaction mechanisms that dictate the yield, purity, and stereochemistry of the final product.

Studies on Rearrangement Reactions Involving Hydroxypropanoic Acids

Rearrangement reactions are pivotal in the synthesis of various hydroxypropanoic acid derivatives. For instance, the synthesis of 3-hydroxypropanoic acid can involve the hydration of acrylic acid. wikipedia.org In a different context, the synthesis of the natural products glauconic and glaucanic acid utilized a key intramolecular alkylation to form a nine-membered carbocycle, highlighting the importance of understanding conformational factors in achieving high diastereoselectivity. rsc.org Computational analysis, including conformer generation and quantum-molecular calculations, can provide critical insights into the favored transition states in such complex rearrangements. rsc.org

Kinetics of Acid-Catalysed Hydrolysis of Related Compounds

The study of acid-catalysed hydrolysis of related esters and hydroxamic acids provides valuable mechanistic insights. For example, the hydrolysis of p-chlorophenyl-2-furohydroxamic acid in the presence of strong acids like hydrochloric, sulphuric, and perchloric acids has been investigated. epa.govresearchgate.net The mechanism is proposed to involve a rapid initial protonation of the substrate, followed by a rate-determining A-2 type nucleophilic attack by a water molecule. epa.govresearchgate.net Kinetic analyses using methods such as the Bunnett, Bunnett-Olsen, and Cox-Yates excess acidity treatments are employed to elucidate these mechanisms. epa.govresearchgate.net The rate of hydrolysis can be influenced by factors such as solvent composition, salt effects, and temperature. epa.govresearchgate.net

Kinetic studies on the acid-catalysed hydrolysis of esters like ethyl acetate (B1210297) in mixed solvent systems (e.g., dioxane-water and acetone-water) also contribute to a broader understanding of these reactions. ias.ac.in Such studies typically follow pseudo-first-order kinetics, where the concentration of water is in large excess. The bimolecular rate constants can be determined under various conditions to understand the solvent's effect on the reaction rate. ias.ac.in

Stereochemical Control Mechanisms in Asymmetric Synthesis

Achieving high stereochemical control is a primary goal in the synthesis of chiral molecules like this compound. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to direct the formation of a specific enantiomer. The use of chiral ligands in metal-catalyzed reactions is a common approach to induce stereoselectivity. nih.gov For example, chiral vanadium-hydroxamic acid complexes have been used for the enantioselective epoxidation of allylic alcohols. nih.gov The structure of the ligand plays a crucial role in the transition state, influencing the stereochemical outcome. nih.gov

Another strategy involves the use of chiral auxiliaries, which react with a racemic mixture to form diastereomers that can be separated. researchgate.net The choice of the chiral auxiliary is critical for achieving efficient separation. researchgate.net Additionally, enzymatic methods, which are inherently stereoselective, are widely used for the asymmetric synthesis of hydroxy acids. nih.gov

Enzymatic Reaction Mechanisms

Enzymes, particularly oxidoreductases and hydrolases, offer highly efficient and selective routes for the synthesis of chiral hydroxy acids. Their mechanisms are characterized by remarkable stereospecificity and cofactor dependence.

Cofactor Dependence in Biocatalytic Reductions

Many biocatalytic reductions, such as the conversion of a ketone to a chiral alcohol, are dependent on nicotinamide (B372718) cofactors like NADH or NADPH. nih.govresearchgate.net These cofactors act as hydride donors in the reduction process. A significant challenge in these enzymatic reactions is the need for efficient cofactor regeneration to maintain catalytic activity. researchgate.net

Several strategies have been developed for in situ cofactor regeneration. One common method is the substrate-coupled approach, where a sacrificial co-substrate, such as isopropanol (B130326), is added to the reaction mixture. nih.gov The enzyme itself then oxidizes the co-substrate to regenerate the required cofactor. Another approach is the enzyme-coupled system, where a second enzyme, like glucose dehydrogenase or formate (B1220265) dehydrogenase, is used to regenerate the cofactor. nih.gov In whole-cell biocatalysis, the host organism's metabolic pathways can often be harnessed for internal cofactor regeneration, for instance, by adding glucose to the medium. bohrium.com

Table 1: Cofactor Regeneration Strategies in Biocatalytic Reductions

| Strategy | Description | Example |

|---|---|---|

| Substrate-Coupled | A sacrificial alcohol (e.g., isopropanol) is oxidized by the same enzyme to regenerate the cofactor. | Use of isopropanol with an alcohol dehydrogenase. nih.gov |

| Enzyme-Coupled | A second enzyme (e.g., glucose dehydrogenase) is used to regenerate the cofactor. | Glucose dehydrogenase coupled with a reductase. |

Enantioselectivity and Stereospecificity of Enzymes

Enzymes exhibit exceptional enantioselectivity and stereospecificity, making them ideal catalysts for producing optically pure compounds. bohrium.commdpi.com This selectivity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer of a substrate or facilitates the formation of one enantiomeric product. youtube.com

Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.govmdpi.com Depending on the enzyme, either the (R)- or (S)-enantiomer can be produced with high enantiomeric excess (ee). nih.gov For example, ADHs from organisms like Lactobacillus brevis and Ralstonia sp. have shown high activity and stereoselectivity in the reduction of 2-hydroxy ketones. mdpi.com Similarly, lactate (B86563) dehydrogenases (LDHs) are employed for the stereoselective reduction of α-keto acids to α-hydroxy acids, yielding products with excellent optical purity. nih.gov The high degree of stereoselectivity observed in enzymatic reactions often results in enantiomeric excesses greater than 99%. youtube.com

Table 2: Examples of Enantioselective Enzymatic Reactions

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Alcohol Dehydrogenase (Lactobacillus kefir) | Prochiral ketones | (R)-alcohols | >99% nih.gov |

| Lactate Dehydrogenase (Leuconostoc mesenteroides) | Trifluoropyruvic acid | (S)-3,3,3-Trifluorolactic acid | >99.5% nih.gov |

Biological Activities and Mechanisms of Action in Preclinical and in Vitro Models

Antimicrobial Activity Investigations

The antimicrobial potential of compounds structurally related to 3-(4-Chlorophenyl)-2-hydroxypropionic acid has been explored against a range of pathogenic bacteria and fungi. These studies provide foundational insights into the possible efficacy of this chemical scaffold in combating microbial infections.

In vitro studies on chlorinated derivatives of 3-phenylpropanoic acid have demonstrated significant and selective antibacterial activities. For instance, compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid have been evaluated for their efficacy against common bacterial pathogens. nih.gov

One study reported that 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibited the highest activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov The same study found that 3-(3-chloro-4-hydroxyphenyl)propanoic acid displayed lower activity, with MIC values ranging from 32–64 µg/mL against both E. coli and Staphylococcus aureus. nih.gov These findings suggest that the degree and position of chlorine substitution on the phenyl ring, along with other structural features, play a crucial role in the antibacterial potency of these compounds. nih.gov

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 | nih.gov |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32-64 | nih.gov |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 32-64 | nih.gov |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32-64 | nih.gov |

The antifungal properties of chlorinated 3-phenylpropanoic acid derivatives have also been assessed. The aforementioned studies indicated that these compounds generally exhibit modest effects against the fungal pathogen Candida albicans. nih.gov For instance, both 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid showed weak activity against C. albicans, with MIC values typically ranging from 64–250 μg/mL. nih.gov This suggests a greater selectivity of this class of compounds towards bacterial rather than fungal pathogens. nih.gov

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Candida albicans | 64-250 | nih.gov |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Candida albicans | 64-250 | nih.gov |

While the precise mechanism of antimicrobial action for this compound has not been fully elucidated, studies on related compounds provide some insights. For example, the antibacterial mechanism of chlorogenic acid, which also possesses a phenolic acid structure, involves the disruption of bacterial cell membrane integrity. nih.gov This compound has been shown to increase the permeability of both the outer and plasma membranes of bacteria, leading to a loss of barrier function and leakage of cellular contents such as nucleotides. nih.gov It is plausible that this compound and its analogs may exert their antimicrobial effects through a similar mechanism of membrane disruption.

Enzyme Inhibition and Modulation Studies

The potential for this compound and related scaffolds to interact with and modulate the activity of various enzymes is an area of active research.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, which are signaling lipids with anti-inflammatory properties. Inhibition of sEH is therefore considered a promising therapeutic strategy for a range of inflammatory diseases. nih.govescholarship.org While there is no direct evidence of this compound acting as an sEH inhibitor, the structural features of this compound, including the phenyl ring and carboxylic acid moiety, are present in some known sEH inhibitors. nih.gov The development of potent sEH inhibitors has often focused on structures that can fit into the enzyme's active site. nih.gov Further research is needed to determine if the specific stereochemistry and substitution pattern of this compound allows for effective binding and inhibition of sEH.

The phenylpropionic acid scaffold is a common motif in various enzyme inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of enzymes involved in neurological disorders and metabolic diseases. nih.gov The specific arrangement of the chlorophenyl and hydroxyl groups in this compound could potentially allow it to interact with the active sites of various enzymes. However, without specific enzymatic screening data for this compound, its activity against other enzymatic targets remains speculative.

Other Observed Biological Activities in Preclinical Contexts (e.g., anti-inflammatory, antiproliferative from structural classes)

While specific preclinical studies on the anti-inflammatory or antiproliferative activities of this compound are not extensively detailed in publicly available literature, its structural classification as an arylpropionic acid derivative places it within a well-studied class of compounds known for these biological effects. Arylpropionic acid derivatives are a significant family of non-steroidal anti-inflammatory drugs (NSAIDs) and have also been investigated for their potential as anticancer agents. researchgate.netproquest.comnih.gov

The hallmark biological activity of arylpropionic acids is their anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation. proquest.com The class includes widely used drugs like ibuprofen (B1674241) and naproxen. researchgate.netorientjchem.org Research into various derivatives of arylpropionic acid has consistently demonstrated anti-inflammatory properties in preclinical models, such as the carrageenan-induced paw edema assay. orientjchem.orghumanjournals.com

In addition to their established anti-inflammatory roles, numerous arylpropionic acid derivatives have demonstrated antiproliferative activities against various cancer cell lines in vitro. nih.govresearchgate.net This has spurred research into modifying these structures to enhance their anticancer potential while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. nih.gov The mechanisms underlying the anticancer effects of this class are still under investigation but are thought to involve both COX-dependent and COX-independent pathways. nih.gov For instance, some derivatives of 3-(4-hydroxyphenyl)propanoic acid have been evaluated for their anticancer and antioxidant properties. mdpi.com

Below is a summary of observed biological activities for compounds structurally related to this compound:

| Compound Class/Derivative | Model System | Observed Biological Activity | Reference |

| Arylpropionic Acid Derivatives | In vivo (Carrageenan-induced paw edema) | Anti-inflammatory | orientjchem.orghumanjournals.com |

| 2-Arylpropionic Acid-derived NSAIDs | In vitro (Various cancer cell lines) | Antiproliferative | nih.gov |

| Pyrrole derivative of propanoic acid | In vivo (Wistar rats, carrageenan-induced paw edema) | Anti-inflammatory | mdpi.com |

| 3-(4-hydroxyphenyl)propanoic acid derivatives | In vitro (A549 non-small cell lung cancer cells) | Anticancer and antioxidant | mdpi.com |

| 3-(4-Hydroxyphenyl)-2-phenylpropionic acid | In vitro | Antioxidant, potential anti-inflammatory and anticancer |

Metabolism and Biotransformation Studies in Animal Models and in Vitro Systems

Metabolite Identification and Profiling

The identification and characterization of metabolites are fundamental to understanding the biotransformation of a parent compound. For 3-(4-Chlorophenyl)-2-hydroxypropionic acid, its detection often occurs in the context of being a metabolite of other, more complex molecules.

While direct metabolic studies on this compound are not extensively documented, its structure suggests it can be a metabolite of more complex drugs. For instance, it is structurally related to metabolites of the lipid-lowering drug fenofibrate (B1672516). The metabolism of fenofibrate leads to the formation of fenofibric acid, which can be further reduced to a metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. nih.govnih.govresearchgate.net This highlights a metabolic pathway involving the reduction of a ketone to a hydroxyl group, a transformation analogous to the structure of this compound.

Studies on another fibrate, bezafibrate (B1666932), also provide insights. Bezafibrate is known to undergo extensive metabolism in the liver. patsnap.com While the primary metabolic route is glucuronidation, other oxidative transformations are possible. The chemical structure of bezafibrate, 2-[4-[2-(4-chlorobenzamido) ethyl] phenoxy]-2-methyl-propionic acid, contains the 4-chlorophenyl moiety, which is a key structural feature of the compound . e-lactancia.org

The following table summarizes related compounds and their observed metabolic transformations which suggest the potential formation of this compound or similar structures.

| Parent Compound | Key Metabolic Reaction | Resulting Structural Moiety |

| Fenofibrate | Reduction of ketone | 4-chlorophenyl-hydroxymethyl |

| Bezafibrate | Hydrolysis and oxidation | Potential for chlorophenyl-containing acidic metabolites |

| Haloperidol | Oxidative metabolism | 4-(4-chlorophenyl)-4-hydroxypiperidine |

The identification and quantification of drug metabolites in biological matrices necessitate the use of sophisticated analytical instrumentation. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of drugs and their metabolites, including compounds structurally similar to this compound. For instance, HPLC has been successfully employed to measure the concentration of bezafibrate in the serum of rats. nih.gov

For more detailed structural elucidation and sensitive detection, ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. This technique has been validated for the analysis of various diagnostically important metabolites of α-amino acids in human blood serum, including structurally related aromatic acids like 4-hydroxyphenyllactic acid. nih.gov UPLC-MS/MS offers high sensitivity, with lower limits of quantitation typically in the range of 0.02 to 0.25 μmol/L, making it suitable for detecting low-abundance metabolites. nih.gov

Key analytical techniques used in the characterization of related metabolites are outlined in the table below.

| Analytical Technique | Application | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of parent drug and metabolites in biological fluids. nih.gov | Robustness, reliability for quantitative analysis. |

| Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Sensitive detection and quantification of a wide range of metabolites. nih.gov | High sensitivity and specificity, suitable for complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of metabolites. | High chromatographic resolution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites. | Provides detailed structural information. |

Pathways of Biotransformation

The biotransformation of xenobiotics typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver. nih.gov For a compound like this compound, several metabolic pathways can be anticipated based on its chemical structure and data from related compounds.

Phase I metabolism of aromatic compounds frequently involves hydroxylation and oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes located in liver microsomes. nih.gov The chlorophenyl ring of this compound is a likely site for such transformations. Studies on other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and chlorophenols, have demonstrated that hydroxylation is a common metabolic step. researchgate.netnih.gov These reactions can lead to the formation of hydroxylated biphenyls and other oxidized intermediates. mdpi.com

In the context of drug metabolism, the liver plays a central role in the biotransformation of xenobiotics through enzymes like CYPs. nih.gov For instance, the metabolism of bezafibrate in rats involves hepatic pathways. nih.govresearchgate.net While direct evidence for the hydroxylation of this compound is limited, the established role of hepatic enzymes in the oxidation of chlorophenyl-containing compounds suggests this is a probable metabolic route.

Following Phase I functionalization, or for compounds already possessing a suitable functional group, Phase II conjugation reactions occur. Glucuronidation is a major Phase II pathway, involving the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgrsc.org This process increases the water solubility of the compound, facilitating its excretion. wikipedia.org

The hydroxyl and carboxylic acid groups of this compound are both potential sites for glucuronidation. The metabolism of bezafibrate, a compound also containing a carboxylic acid group, is known to proceed extensively through glucuronidation in the liver. patsnap.com Similarly, other drugs containing carboxylic acid or hydroxyl moieties, such as clofibric acid and salicylamide, are known to be glucuronidated. nih.gov This conjugation can occur at either the hydroxyl group (O-glucuronidation) or the carboxylic acid group (acyl glucuronidation).

Significant species differences in drug metabolism are a well-documented phenomenon and are a critical consideration when extrapolating animal data to humans. annualreviews.orgrug.nlnih.govresearchgate.net These differences can be both qualitative and quantitative, arising from variations in the expression and activity of metabolic enzymes, such as CYPs and UGTs. rug.nl

For example, the metabolism of bezafibrate shows pharmacokinetic differences between male and female rats, suggesting sex-dependent metabolic activity. nih.gov More broadly, the metabolic patterns of various drugs can differ substantially between species like rats, rabbits, dogs, monkeys, and humans. annualreviews.orgrug.nl For arylacetic acids, a class of compounds structurally related to this compound, the primary conjugation pathway can vary; for instance, conjugation with glutamine is predominant in humans and monkeys, while glycine (B1666218) conjugation is favored in many non-primates. nih.gov

The table below illustrates some documented species differences in the metabolism of related compounds.

| Compound/Class | Animal Model | Observed Metabolic Difference |

| Bezafibrate | Rat | More effective in males than females, suggesting pharmacokinetic differences. nih.gov |

| Arylacetic acids | Primates vs. Non-primates | Primarily glutamine conjugation in primates, glycine conjugation in non-primates. nih.gov |

| Amphetamine | Rat vs. Guinea Pig/Rabbit | Aromatic hydroxylation is a major pathway in rats, while side-chain degradation is more prominent in guinea pigs and rabbits. nih.gov |

| Coumarin | Human vs. Rat/Rabbit | 7-hydroxylation is a major pathway in humans but a minor one in rats and rabbits. annualreviews.org |

These examples underscore the importance of conducting metabolic studies in multiple species to obtain a comprehensive understanding of a compound's biotransformation and to better predict its metabolic fate in humans.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is indispensable for the separation and purification of 3-(4-Chlorophenyl)-2-hydroxypropionic acid from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A typical reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and other impurities. pensoft.netpensoft.net The method's parameters, such as the column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve the best separation.

For the determination of enantiomeric excess, a crucial parameter for chiral compounds, chiral HPLC is the method of choice. nih.govresearchgate.netnih.govchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of racemic mixtures of arylpropionic acids. nih.govresearchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326), is critical for achieving optimal enantioseparation. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Hexane:Ethanol with 0.1% Trifluoroacetic Acid (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 225 nm | UV at 230 nm |

| Column Temp. | 30 °C | 25 °C |

This table presents typical starting conditions for method development and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it an invaluable tool for the identification and quantification of this compound, especially at low concentrations. nih.govnih.gov

For identification, the mass spectrometer provides accurate mass measurements of the molecular ion and its fragment ions, which can be used to confirm the compound's elemental composition and structure. In tandem MS (MS/MS), the molecular ion (precursor ion) is selected and fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and is the basis for quantification. researchgate.netresearchgate.net

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion ([M-H]⁻) | m/z 199.0 |

| Product Ions (for MRM) | m/z 155.0 (loss of CO₂), m/z 125.0 (loss of CO₂ and CH₂O) |

| Collision Energy | Optimized for each transition |

These values are predicted based on the structure of the compound and may vary depending on the instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative prior to GC-MS analysis. jfda-online.comnih.govresearchgate.net

Common derivatization methods for carboxylic acids and alcohols include silylation, acylation, and esterification. jfda-online.comnih.govresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a popular choice as it replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility. semanticscholar.orgnih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum will show characteristic fragments of the derivatized molecule, which can be used for its identification and quantification.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Hydroxy-Carboxylic Acids

| Derivatization Method | Reagent | Functional Groups Targeted |

| Silylation | BSTFA, MSTFA | Carboxylic acid, Hydroxyl |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amine |

| Esterification | Methanol/HCl, Diazomethane | Carboxylic acid |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for functional group analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.govbmrb.io ¹H NMR and ¹³C NMR are the two most common NMR experiments.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene (B1212753) protons. The coupling patterns between these protons would provide valuable information about the connectivity within the molecule.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbon bearing the hydroxyl group, and the methylene carbon.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish proton-proton and proton-carbon correlations, respectively, further aiding in the complete assignment of the structure. For determining the stereochemistry, chiral derivatizing agents or chiral solvating agents can be used in NMR to induce chemical shift differences between the enantiomers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 (broad s) | ~175-180 |

| Methine (-CHOH) | ~4.2-4.4 (dd) | ~70-75 |

| Methylene (-CH₂-) | ~2.9-3.1 (m) | ~38-42 |

| Aromatic C-H (ortho to Cl) | ~7.2-7.3 (d) | ~128-130 |

| Aromatic C-H (meta to Cl) | ~7.3-7.4 (d) | ~130-132 |

| Aromatic C-Cl | - | ~132-135 |

| Aromatic C-CH₂ | - | ~135-138 |

These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. shout.educationchemicalbook.comchemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, the C-O stretch of the alcohol and carboxylic acid, and the C-Cl stretch of the aromatic ring. shout.education

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| O-H stretch (Alcohol) | 3200-3600 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch | 1050-1300 |

| C-Cl stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the chlorophenyl group in this compound. researchgate.netresearchgate.net The UV-Vis spectrum would be expected to show absorption maxima corresponding to the π → π* transitions of the aromatic ring. The position of these maxima can be influenced by the substituents on the ring.

No Published Crystallographic Data Found for this compound

A thorough search of scientific literature and structural databases has revealed no published X-ray crystallography studies for the compound this compound. Consequently, detailed information regarding its crystal structure and the experimental determination of its absolute stereochemistry is not available in the public domain.

While information on the chemical formula (C₉H₉ClO₃) and other basic properties of this compound are available in chemical databases, the specific data that would be generated from an X-ray crystallographic analysis—such as unit cell dimensions, space group, and atomic coordinates—have not been deposited in resources like the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Without experimental crystallographic data, any discussion of the solid-state structure or absolute stereochemistry of this compound would be purely speculative. Therefore, the requested detailed analysis and data tables for section 6.3 cannot be provided at this time. Further experimental research, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to elucidate these structural details.

Structure Activity Relationship Sar Studies and Derivatives of 3 4 Chlorophenyl 2 Hydroxypropionic Acid

Design and Synthesis of Derivatives and Analogues

The design and synthesis of derivatives of 3-(4-chlorophenyl)-2-hydroxypropionic acid have focused on systematic modifications of its core structure, including the chlorophenyl moiety, the hydroxyl and carboxylic acid groups, and its stereochemistry. These efforts have been instrumental in developing compounds with improved potency and selectivity.

While direct modifications to the 4-chloro substituent of this compound are not extensively documented in publicly available research, broader studies on related arylpropionic acid derivatives have provided insights into the role of the phenyl ring and its substituents. For instance, in the development of anti-inflammatory agents, the nature and position of substituents on the phenyl ring have been shown to significantly impact activity. It is generally understood that halo-substituted indan-1-acids may exhibit activity profiles similar to halo-substituted indole-3-acetic acids, suggesting that the electronic properties of the halogen substituent are critical. core.ac.uk

In a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, substitutions on the phenyl ring, including halogens, had a notable effect on their antiproliferative activity. mdpi.com Specifically, halogen substitutions at the 5-position of the benzamido moiety were found to be beneficial. mdpi.com Such findings suggest that modifications to the chlorophenyl group of this compound, such as altering the position of the chloro group or introducing other substituents, could modulate its biological effects.

Significant research has been conducted on modifying the hydroxyl and carboxylic acid groups of analogues of this compound. For example, a series of derivatives of the closely related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, were synthesized to explore their potential as histone deacetylase (HDAC) inhibitors. rsc.org

The carboxylic acid group, obtained through saponification of the methyl ester, has been converted into a variety of amides. rsc.org The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides was achieved by reacting the corresponding acid or its hydrazide with amines and amino acid esters using DCC and azide (B81097) coupling methods. rsc.org These modifications are significant as derivatization of the carboxylate function in some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance anti-inflammatory activity. humanjournals.com

The hydroxyl group has also been a target for modification. In the same series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the hydroxyl group was transformed into the corresponding trichloroacetimidate (B1259523) or acetate (B1210297). These intermediates were then used to form new C-C bonds, yielding methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates. rsc.org

A summary of these modifications on the analogue methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is presented below:

| Modification Site | Reagents and Conditions | Resulting Functional Group |

| Carboxylic Acid | Saponification (e.g., KOH) | Carboxylic Acid |

| Carboxylic Acid | Hydrazinolysis (e.g., hydrazine (B178648) hydrate) | Hydrazide |

| Carboxylic Acid | DCC or Azide coupling with amines/amino acid esters | Amide/Peptide |

| Hydroxyl Group | Trichloroacetonitrile, DBU | Trichloroacetimidate |

| Hydroxyl Group | Acetic anhydride, DMAP | Acetate |

The stereochemistry of arylpropionic acid derivatives is a critical determinant of their biological activity. It is a well-established principle that for many NSAIDs, only the (S)-enantiomer exhibits significant inhibitory activity against cyclooxygenase (COX) isoenzymes and is therefore responsible for the therapeutic effects. orientjchem.org

Furthermore, the diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid has been reported. In this study, the different stereoisomers exhibited distinct biological activities, with the (2S,3S)- and (2S,3R)-isomers significantly potentiating L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons, while the other isomers were either inhibitory or inactive. researchgate.net These findings highlight the necessity of stereospecific synthesis and evaluation to fully characterize the pharmacological profile of chiral compounds like this compound.

Correlating Structural Features with Biological Activities

The biological activities of this compound derivatives are intricately linked to their structural features. SAR studies on the analogous compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have provided valuable insights. A series of 24 derivatives of this compound were synthesized and evaluated for their antiproliferative activity against colon cancer cells. rsc.orgnih.gov

Of the synthesized compounds, twelve demonstrated inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. rsc.org The most potent compounds in this series were N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, specifically compounds 7a and 7g, which both had an IC50 of 0.12 mg/mL. rsc.org These findings suggest that the presence of an amide group at the carboxylic acid position can be beneficial for antiproliferative activity.

The following table summarizes the antiproliferative activity of selected derivatives of the analogue methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate against HCT-116 cells. rsc.org

| Compound | Modification | IC50 (mg/mL) |

| 7a | N-propyl amide | 0.12 |

| 7g | N-heptyl amide | 0.12 |

| 7d | N-butyl amide | 0.81 |

These results indicate that the length of the N-alkyl chain in the amide derivatives may influence the antiproliferative potency.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in SAR analysis, providing insights into the molecular interactions that govern biological activity. Techniques such as molecular docking and binding affinity predictions can help to rationalize experimental findings and guide the design of new, more potent compounds.

Molecular docking studies have been employed to understand the binding modes of derivatives of this compound analogues with their biological targets. For the series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, molecular docking was used to investigate their interaction with the heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1). rsc.orgnih.gov

The results of these docking studies revealed that the compounds could potentially act through the HSP90 and TRAP1 mediated signaling pathway. nih.gov The most active compounds, 7a and 7g, showed the highest selectivity for TRAP1, which was proposed to explain their superior antiproliferative activity. nih.gov

In a broader context, molecular docking has been used to study various arylpropionic acid derivatives. For example, docking studies on β-hydroxy-β-arylpropanoic acids were conducted to identify potential COX-2 inhibitors. materialsciencejournal.org These studies have helped to elucidate the structural requirements for selective inhibition of this enzyme. Similarly, computational studies, including DFT, have been used to analyze the molecular structure and electronic properties of compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one to understand their chemical reactivity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the class of phenylpropionic acids, QSAR models have been developed to predict their activity as agonists for receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ), which is relevant in the context of antidiabetic agents.

While a specific QSAR model exclusively for this compound is not extensively documented in publicly available research, a study on a series of meta-substituted phenyl propanoic acids provides valuable insights into the types of descriptors that are likely to be significant for this class of compounds. elsevierpure.com In this particular study, a statistically significant QSAR model was developed with a correlation coefficient (r²) of 0.9393 and a cross-validated correlation coefficient (q²) of 0.8718, indicating a robust and predictive model. elsevierpure.com

The descriptors identified as important in the model for meta-substituted phenyl propanoic acids included:

S_aaCHcount: This descriptor represents the count of carbon atoms attached to two aromatic heavy atoms. Its positive contribution in the model suggests that increasing the number of such carbon atoms could enhance biological activity.

SsCH3count: The count of single-bonded CH3 groups. A negative coefficient for this descriptor implies that the presence of methyl groups might be detrimental to the compound's activity.

T_C_Cl_6: This topological descriptor relates to the presence of a chlorine atom on the phenyl ring. Its positive value in the model underscores the favorable influence of chlorine substitution on the biological activity.

Although this model was developed for meta-substituted analogs, the importance of the chlorine substituent descriptor is highly relevant to this compound, which features a chlorine atom at the para position. It is plausible that a dedicated QSAR model for para-substituted analogs would also identify descriptors related to the electronic and steric properties of the halogen substituent as critical determinants of activity. Future QSAR studies on this compound and its derivatives would be instrumental in refining the understanding of its pharmacological potential and in guiding the synthesis of new, more potent analogs.

Comparison with Related Hydroxypropionic Acid Derivatives

The biological activity of this compound can be further understood by comparing it with other related hydroxypropionic acid derivatives. These comparisons highlight the critical role of the substituents on the phenyl ring in determining the compound's pharmacological profile.

A study on the antiproliferative effects of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives provides a basis for understanding the impact of modifications to the propionic acid backbone. rsc.org This research demonstrated that various derivatives, including the corresponding acid, hydrazide, and N-alkyl amides, exhibited inhibitory actions on colon cancer cells. rsc.org This suggests that the core structure of 3-(4-chlorophenyl)-3-hydroxypropanoic acid is amenable to derivatization at the carboxylic acid function without losing its biological activity, and that such modifications can modulate its potency.

Furthermore, a comparison with hydroxypropionic acid derivatives bearing different phenyl substituents reveals the significance of the 4-chloro group. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their potential as antimicrobial and anticancer agents. nih.gov The presence of a hydroxylamino group at the para position, as opposed to a chloro group, introduces different electronic and hydrogen-bonding capabilities, which in turn influence the compound's interaction with biological targets.

The role of halogenation in biological activity is a well-established principle in medicinal chemistry. The introduction of a halogen atom, such as chlorine, can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of phenylpropionic acids, the presence and position of the halogen are crucial. While the aforementioned QSAR study on meta-substituted analogs pointed to the positive influence of a chlorine atom, the specific effects of a para-chloro substituent in this compound would be best elucidated through direct comparative studies with its non-halogenated or differently halogenated counterparts.

The table below summarizes the key structural features and reported biological activities of this compound and its related derivatives, providing a comparative overview.

| Compound/Derivative Class | Key Structural Features | Reported Biological Activity |

| This compound | Para-chloro substitution on the phenyl ring; hydroxyl group at the 2-position of the propionic acid chain. | (Activity to be determined by specific assays) |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives | Para-chloro substitution; dimethyl groups at the 2-position; ester, acid, hydrazide, and amide modifications. | Antiproliferative activity against colon cancer cells. rsc.org |

| Meta-substituted Phenyl Propanoic Acids | Substituents at the meta-position of the phenyl ring. | PPARγ agonistic activity (antidiabetic potential). elsevierpure.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Para-hydroxylamino substitution on the phenyl ring. | Antimicrobial and anticancer activities. nih.gov |

This comparative analysis underscores the nuanced effects of structural modifications on the biological properties of hydroxypropionic acid derivatives and highlights the specific contribution of the 4-chloro substituent in the context of this compound.

Q & A

Q. How to design in vivo models to evaluate bioactivity and pharmacokinetics?

- Methodological Answer :

- Animal Models : Administer compound orally (10–50 mg/kg) to rodents; collect plasma at intervals (0–24 hrs) for LC-MS/MS analysis.

- Tissue Distribution : Euthanize animals, homogenize tissues (liver, kidney), and extract compounds using acetonitrile precipitation.

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.